molecular formula C13H12ClN3O3S2 B2469089 Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-09-1

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2469089
CAS RN: 392318-09-1
M. Wt: 357.83
InChI Key: QMKDYMUPRNGPRB-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Treatment

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, as part of a broader group of 1,3,4-thiadiazole derivatives, has been explored for its α-glucosidase inhibitory activity. This is significant in the treatment of type 2 diabetes. A study found a specific derivative, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, to be a potent compound in this regard, exhibiting competitive inhibition against α-glucosidase (Saeedi et al., 2020).

Antitumor Activities

Another area of research is the exploration of 1,3,4-thiadiazole derivatives in antitumor activities. A study synthesized novel derivatives and evaluated their effectiveness against various human tumor cell lines. One derivative, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, showed significant inhibitory effects, particularly against SKOV-3 cells, suggesting its potential as a cytotoxic agent (Almasirad et al., 2016).

Fungicidal Activity

Research also includes the use of 1,3,4-thiadiazole derivatives as potential fungicides. In one study, various derivatives were prepared and evaluated for their fungicidal activity against rice sheath blight, a major disease affecting rice in China. This study highlighted the potential of these compounds as effective fungicides (Chen et al., 2000).

Antimicrobial Agents

Another interesting application is in the field of antimicrobial agents. A study investigated the synthesis of formazans from a derivative of 1,3,4-thiadiazole and assessed their antimicrobial activity against various bacterial and fungal strains, indicating their moderate activity in this domain (Sah et al., 2014).

Synthesis of Heterocyclic Compounds

The derivatives of 1,3,4-thiadiazole, including this compound, have been used in the synthesis of various heterocyclic compounds. These compounds have potential applications in different fields, including pharmaceuticals (Maadadi et al., 2017).

properties

IUPAC Name

ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKDYMUPRNGPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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